N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide
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Description
N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Biological Activity
N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide, identified by CAS number 306976-31-8, is a synthetic compound with potential biological activity. Its complex structure includes a hydrazine moiety and pyrimidine derivatives, suggesting possible interactions with biological targets relevant in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research.
Molecular Structure
The molecular formula of this compound is C23H22N6O2 with a molecular weight of approximately 414.46 g/mol. The structure features several functional groups that may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 306976-31-8 |
Molecular Formula | C23H22N6O2 |
Molecular Weight | 414.46 g/mol |
Purity | >90% (commonly >95%) |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that hydrazone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies and Findings
Several studies have explored the biological implications of similar compounds:
- A study published in the Journal of Medicinal Chemistry highlighted that hydrazone derivatives displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Another investigation focused on the antimicrobial properties of related compounds, revealing effective inhibition against Gram-positive bacteria, suggesting potential for development as antibiotic agents .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of Gram-positive bacteria | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Absorption and Distribution
While specific pharmacokinetic data for this compound is limited, related compounds often exhibit moderate to high absorption rates in biological systems.
Toxicity Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Related hydrazone compounds have shown variable toxicity profiles, with some exhibiting low acute toxicity and non-carcinogenic properties in preliminary tests .
Properties
IUPAC Name |
N-[(E)-3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16-8-10-18(11-9-16)14-26-29-22(31)20(15-25-23-24-13-12-17(2)27-23)28-21(30)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,28,30)(H,29,31)(H,24,25,27)/b20-15+,26-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWEYFTRDVNBQ-GBLDUJJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=CNC2=NC=CC(=N2)C)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)/C(=C\NC2=NC=CC(=N2)C)/NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.